molecular formula C13H10FNO2 B7459867 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B7459867
M. Wt: 231.22 g/mol
InChI Key: RJYJZYHNGGAGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid, also known as AFCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. AFCA is a biphenyl derivative that contains a fluorine atom and an amino group, which make it a versatile building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid is not well understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has also been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in good yields and high purity. 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid can also be easily modified to introduce various functional groups, which makes it a versatile building block for the synthesis of various compounds. However, 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid. One potential direction is the development of 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid-based compounds as anticancer agents. 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has been shown to exhibit promising anticancer activity, and further studies are needed to optimize its structure and improve its potency. Another direction is the use of 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid in materials science, such as the synthesis of fluorescent dyes and polymers. 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid can also be used as a building block for the synthesis of various compounds, such as amino acid derivatives and peptidomimetics. Further studies are needed to explore the potential applications of 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid in these fields.

Synthesis Methods

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid can be synthesized using various methods, including Suzuki coupling, Ullmann coupling, and Buchwald-Hartwig coupling. One of the most common methods for synthesizing 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid is the Suzuki coupling reaction between 4-bromo-3-fluorobiphenyl and glycine ethyl ester hydrochloride in the presence of a palladium catalyst and a base. This method yields 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid in good yields and high purity.

Scientific Research Applications

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has also been used as a building block for the synthesis of various compounds, such as amino acid derivatives, peptidomimetics, and macrocycles. In addition, 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid has been investigated for its potential applications in materials science, such as the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

4-(4-amino-3-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYJZYHNGGAGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.